1-Benzyl-3-propylpiperidin-3-amine
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Overview
Description
1-Benzyl-3-propylpiperidin-3-amine is an organic compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic amines, which are significant in various fields due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-propylpiperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of benzylamine with propyl halides in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the hydrogenation steps required in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-propylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-propylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-3-propylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.
N-Benzylpiperidine: Similar structure but lacks the propyl group, leading to different pharmacological properties.
3-Propylpiperidine: Lacks the benzyl group, resulting in different chemical reactivity and biological activity.
Uniqueness: 1-Benzyl-3-propylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-3-propylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-2-9-15(16)10-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13,16H2,1H3 |
InChI Key |
IEFJLFNDOUFGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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